molecular formula C9H10ClN3OS B4588869 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B4588869
M. Wt: 243.71 g/mol
InChI Key: GJGRFPDNXNXBLC-UHFFFAOYSA-N
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Description

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C9H10ClN3OS. This compound is part of the hydrazinecarbothioamide family, known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide typically involves the reaction of 2-chlorophenylhydrazine with acetyl chloride in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality.

    Purification Steps: Including recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

Antiproliferative Activity

One of the primary applications of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human tumor cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • HepG-2 (liver cancer)

The compound's effectiveness is often compared to standard anticancer drugs like doxorubicin, with studies indicating IC50 values lower than 10 µM for some cell lines .

DNA Binding Properties

Research has shown that derivatives of hydrazinecarbothioamide can bind to DNA, which is crucial for their mechanism of action as potential anticancer agents. Binding studies using calf thymus DNA (ctDNA) have indicated that these compounds exhibit high affinity for DNA base pairs, with binding constants ranging from 1.74×1041.74\times 10^4 to 1.0×106M11.0\times 10^6M^{-1} . This interaction is significant as it may lead to the inhibition of DNA replication in cancer cells.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the antiproliferative effects of various thiosemicarbazone derivatives, including this compound, researchers found that certain structural modifications enhanced cytotoxicity against resistant cancer cell lines. The study utilized the sulforhodamine B (SRB) assay to measure cell growth inhibition across multiple cancer types .

CompoundCell LineIC50 (µM)
This compoundHeLa<10
DoxorubicinHeLa0.5
2-acetyl-N-(4-bromophenyl)hydrazinecarbothioamideOVCAR-3<15

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted how variations in substituents on the phenyl ring influenced the antiproliferative activity of hydrazinecarbothioamide derivatives. The presence of electron-withdrawing groups was found to enhance cytotoxicity, suggesting that careful design of these compounds could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide involves:

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-phenylhydrazinecarbothioamide
  • 2-acetyl-N-(4-chlorophenyl)hydrazinecarbothioamide
  • 2-acetyl-N-(2-bromophenyl)hydrazinecarbothioamide

Uniqueness

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it particularly valuable in anticancer research .

Biological Activity

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3OS\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{OS}

This structure features a chlorophenyl group and a hydrazinecarbothioamide moiety, which contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : This compound exhibits significant antibacterial properties against various strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
  • Anticancer Properties : Research indicates that derivatives of hydrazinecarbothioamides can induce apoptosis in cancer cell lines such as MCF-7. The compound appears to disrupt cellular processes by modulating mitochondrial function and influencing cell cycle progression .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in redox reactions, such as thioredoxin reductase (TrxR) and glutathione reductase (GR), which are crucial for maintaining cellular redox balance .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity Tested Strains/Cells MIC/IC50 Values Reference
AntibacterialE. faecalis, K. pneumoniae40-50 µg/mL
AnticancerMCF-7 cellsIC50 = 225 µM
Enzyme InhibitionTrxR, GRSub-micromolar

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydrazinecarbothioamide derivatives, including this compound, demonstrated potent activity against multiple bacterial strains. The inhibition zones were comparable to standard antibiotics like ceftriaxone, indicating the potential for clinical applications in treating bacterial infections .
  • Cytotoxicity in Cancer Models : In vitro studies showed that treatment with this compound resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting significant cytotoxic effects. The treated cells exhibited altered morphology and a notable increase in apoptosis markers, affirming its potential as an anticancer agent .
  • Enzymatic Activity Modulation : The compound's ability to inhibit TrxR at sub-micromolar concentrations highlights its role in disrupting redox homeostasis within cancer cells, potentially leading to enhanced therapeutic efficacy against tumors .

Properties

IUPAC Name

1-acetamido-3-(2-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRFPDNXNXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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